Melengestrol acetate-d2

Mass spectrometry Isotope dilution Internal standard selection

Melengestrol acetate-d2 (MGA-d2; molecular formula C₂₅H₃₀D₂O₄; MW 398.53 g/mol) is a stable-isotope-labeled analog of melengestrol acetate, a synthetic steroidal progestin of the 17α-hydroxyprogesterone class used as a veterinary growth promoter and estrus suppressant in beef heifers. The compound bears two deuterium atoms at the C-2 position of the steroid A-ring (4,6-pregnadien-6-methyl-16-methylene-17α-ol-3,20-dione-2,2-d₂ acetate), providing a +2 Da mass shift relative to the unlabeled parent (MW 396.52).

Molecular Formula C25H32O4
Molecular Weight 398.5 g/mol
Cat. No. B12413661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelengestrol acetate-d2
Molecular FormulaC25H32O4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
InChIInChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1/i7D2
InChIKeyUDKABVSQKJNZBH-LIXMXTBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melengestrol Acetate-d2 – Deuterated Synthetic Progestin Internal Standard for LC-MS/MS Quantification


Melengestrol acetate-d2 (MGA-d2; molecular formula C₂₅H₃₀D₂O₄; MW 398.53 g/mol) is a stable-isotope-labeled analog of melengestrol acetate, a synthetic steroidal progestin of the 17α-hydroxyprogesterone class used as a veterinary growth promoter and estrus suppressant in beef heifers [1]. The compound bears two deuterium atoms at the C-2 position of the steroid A-ring (4,6-pregnadien-6-methyl-16-methylene-17α-ol-3,20-dione-2,2-d₂ acetate), providing a +2 Da mass shift relative to the unlabeled parent (MW 396.52) . Its primary utility is as an isotope-dilution internal standard for the accurate quantification of MGA residues in complex biological matrices such as bovine fat, liver, kidney fat, and plasma via liquid chromatography–tandem mass spectrometry (LC-MS/MS) [2].

Why Melengestrol Acetate-d2 Cannot Be Substituted with Other Deuterated Gestagen Internal Standards


Deuterated internal standards are not interchangeable surrogates. The mass shift magnitude, deuteration position, and isotopic enrichment critically influence quantification accuracy in LC-MS/MS. Substituting MGA-d2 with MGA-d3 or a non-deuterated analog introduces risks of differential matrix effect compensation, ion suppression discrepancies, and spectral overlap [1]. A seminal study on isotopically labeled testosterone demonstrated that simply switching from a d₂ to a d₅ internal standard produced quantitative differences up to 11 nmol/L in patient serum, even under identical chromatographic conditions [2]. For MGA specifically, the JECFA-validated regulatory method relies on trideuterated MGA (d₃-MGA) monitoring precursor ion m/z 400 → product ion m/z 340, which would produce a distinct mass spectrometric response compared to MGA-d₂ (precursor ion m/z 399) [3]. The following evidence details the exact dimensions where MGA-d2 offers quantifiable differentiation versus its closest alternatives.

Melengestrol Acetate-d2 – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Mass Shift Specificity: +2 Da (d₂) vs. +3 Da (d₃) vs. Unlabeled Baseline

Melengestrol acetate-d2 provides a +2 Da mass shift (MW 398.53) relative to unlabeled MGA (MW 396.52), compared to the +3 Da shift (MW 399.54) of the more commonly cited MGA-d3 internal standard . In LC-MS/MS analysis, this translates to precursor ion m/z 399 for MGA-d2 vs. m/z 400 for MGA-d3. The smaller mass shift avoids potential spectral overlap with M+3 isotopologues that may arise from naturally occurring ¹³C contributions in complex matrices, while still providing sufficient separation from the unlabeled analyte for reliable extracted ion chromatogram (XIC) integration . The JECFA reference method explicitly monitors m/z 397 for MGA and m/z 400 for MGA-d₃; using MGA-d₂ (m/z 399) would require re-optimization of MRM transitions but offers an alternative when spectral interference at m/z 400 is encountered [1].

Mass spectrometry Isotope dilution Internal standard selection

Deuteration Position: A-Ring C-2 (2,2-d₂) vs. 17-O-Acetyl (d₃) – Differential Deuterium Retention

MGA-d2 is specifically deuterated at the C-2 position of the steroid A-ring (2,2-dideutero), as confirmed by IUPAC name and SMILES notation . In contrast, MGA-d3 bears deuterium on the 17-O-acetyl ester moiety . This positional difference has practical consequences: A-ring C-D bonds adjacent to the α,β-unsaturated ketone are less susceptible to acid- or base-catalyzed hydrogen-deuterium exchange compared to ester-linked deuterons, which may undergo hydrolysis-mediated deuterium loss during sample preparation at extreme pH [1]. For MGA-d3, the 17-O-acetyl-d₃ group can undergo enzymatic or chemical deacetylation, releasing deuterated acetic acid and eroding isotopic enrichment; the 2,2-d₂ label on the steroid nucleus remains covalently intact through such cleavage events, preserving the internal standard's integrity throughout the analytical workflow [1].

Deuterium exchange stability Steroid A-ring labeling Metabolic tracing

Isotopic Enrichment: 98 atom % D (d₂) vs. ≥98 atom % D (d₃) – Equivalent Specification, Different Vendors

Commercially available MGA-d2 is certified at 98 atom % D isotopic enrichment with 96% chemical purity (C/D/N Isotopes, product D-7190) . The leading MGA-d3 product (Sigma-Aldrich 793485) specifies ≥98 atom % D isotopic enrichment and ≥98% chemical purity (CP) . InvivoChem lists MGA-d2 at ≥98% chemical purity . The isotopic enrichment specification is functionally equivalent between the two deuterated forms; however, the chemical purity of MGA-d2 (96% via C/D/N Isotopes) is slightly lower than the ≥98% CP offered for Sigma-Aldrich MGA-d3. For quantitative MS applications, a 2% difference in chemical purity translates to a proportional systematic bias in calculated analyte concentrations if not corrected via calibration, and must be factored into measurement uncertainty budgets [1].

Isotopic purity Stable isotope-labeled standard Quality assurance

Internal Standard Choice and Quantitative Bias: Class-Level Evidence from Steroid LC-MS/MS

Direct head-to-head MGA-d2 vs. MGA-d3 quantification studies are absent from the peer-reviewed literature. However, robust class-level evidence from structurally analogous steroid hormones demonstrates that deuterated internal standard selection alone significantly impacts quantitative results. Owen and Keevil (2012) showed that substituting d₂-testosterone with d₅-testosterone as internal standard produced quantitative differences up to 11 nmol/L in patient serum samples analyzed on identical LC-MS/MS instrumentation and chromatography [1]. A subsequent multi-laboratory study confirmed that d₂-testosterone internal standard provided results in closer agreement with the reference method compared to d₅-testosterone, with mean bias differences of 5–8% depending on the concentration range [2]. Extrapolating to the MGA system, this evidence supports that MGA-d2 and MGA-d3 are not analytically interchangeable and that method validation must be specific to the chosen deuterated form.

Method validation Internal standard selection Steroid hormone quantification

Regulatory Method Compatibility: JECFA d₃-MGA Method vs. d₂-MGA as Alternative Internal Standard

The JECFA-validated confirmatory HPLC-MS method for MGA residue determination in bovine fat and liver specifies trideuterated MGA (d₃-MGA) as the internal standard, monitoring precursor ions m/z 397 for MGA and m/z 400 for MGA-d₃ [1]. The detection capability (CCβ) for MGA in kidney fat using deuterated internal standards and LC-MSn is 0.5 μg kg⁻¹ [2]. MGA-d₂ is not referenced in the JECFA monograph; however, for laboratories operating under ISO/IEC 17025 that must validate alternative internal standards, MGA-d₂ provides a traceable, commercially available option with defined isotopic enrichment (98 atom % D) and established chemical purity specifications . Method re-validation would require demonstrating equivalent or superior performance characteristics (trueness 80–105%, repeatability RSD <5.6%) as established by Sakai et al. (2024) for MGA quantification in livestock products with LOQ of 0.0005 mg/kg [3].

Veterinary drug residue Regulatory compliance Confirmatory analysis

Optimal Procurement and Application Scenarios for Melengestrol Acetate-d2 Based on Quantitative Differentiation Evidence


LC-MS/MS Residue Analysis in Matrices with Known m/z 400 Interference

When analyzing MGA residues in matrices exhibiting co-eluting isobaric interference at m/z 400 (the MGA-d₃ quantification channel), MGA-d₂ (m/z 399) provides an alternative internal standard that maintains isotopic dilution benefits while circumventing spectral overlap. This is supported by the +2 Da mass shift specificity of MGA-d₂ versus the +3 Da shift of MGA-d₃ [1]. Method re-validation should confirm trueness within 80–105% and LOQ ≤0.0005 mg/kg as benchmarked by Sakai et al. (2024) [2].

Metabolic Stability Studies Requiring A-Ring-Intact Deuterium Label

For pharmacokinetic or metabolism studies where the 17-O-acetyl ester of MGA may undergo enzymatic or chemical hydrolysis, MGA-d₂ with its A-ring 2,2-d₂ label preserves the deuterium tag on the steroid nucleus, unlike MGA-d₃ whose deuterons reside on the cleavable acetyl moiety [1]. This positional labeling advantage ensures that even deacetylated metabolites retain the +2 Da mass signature, enabling accurate tracking of metabolic fate [2].

Method Development and Validation Under ISO/IEC 17025 with Alternative Internal Standard Documentation

Laboratories accredited to ISO/IEC 17025 that require a documented, traceable alternative to the JECFA-specified MGA-d₃ internal standard can procure MGA-d₂ with certified 98 atom % D isotopic enrichment (C/D/N Isotopes) or ≥98% chemical purity (InvivoChem) [1]. The established vendor CoA documentation supports measurement uncertainty budgeting per EURACHEM/CITAC guidelines, where the 2% purity difference (96% vs. ≥98%) translates to a quantifiable uncertainty contribution [2].

Multi-Residue Gestagen Panels Requiring Distinct Mass Channels

In multi-analyte LC-MS/MS methods simultaneously quantifying several acetylgestagens (e.g., megestrol acetate, medroxyprogesterone acetate, chlormadinone acetate, melengestrol acetate) as described by Rejtharová et al. (2013), the use of MGA-d₂ (m/z 399) alongside other deuterated internal standards with distinct mass shifts (e.g., medroxyprogesterone acetate-d₃) reduces cross-talk risk in the mass spectrometer [1]. The validated multi-gestagen method achieved decision limits (CCα) of 0.3–1.7 ng g⁻¹ and recoveries of 80–105% in kidney fat [2].

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